3-(1,1-Difluoroethyl)benzonitrile

Description

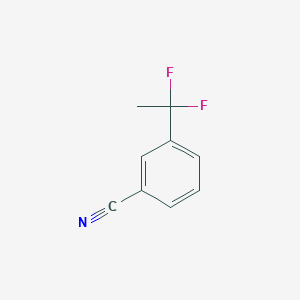

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVHWXDEFWFFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300344 | |

| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-06-6 | |

| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Chemical Synthesis and Functional Material Science

3-(1,1-Difluoroethyl)benzonitrile as a Versatile Synthetic Building Block

Benzonitrile (B105546) derivatives are a highly versatile class of organic compounds, indispensable in modern chemical synthesis due to the reactivity of the nitrile group and the aromatic ring. nbinno.com They serve as fundamental starting materials for constructing a wide array of complex molecules. nbinno.com this compound, specifically, is a valuable synthetic building block, providing a scaffold that introduces the influential 1,1-difluoroethyl moiety into more elaborate molecular architectures. cymitquimica.comfrontierspecialtychemicals.com

The dual functionality of this compound—the reactive nitrile group and the unique 1,1-difluoroethyl-substituted phenyl ring—makes it an excellent precursor for a variety of complex structures. The nitrile group can be transformed through various chemical reactions, such as cycloadditions, to form heterocyclic systems. For instance, nitrile oxides generated from related precursors can undergo 1,3-dipolar cycloaddition reactions to yield isoxazoles and isoxazolines, which are themselves versatile building blocks in organic synthesis. researchgate.net The synthesis of heterocyclic compounds is a major focus in organic synthesis due to their widespread applications in medicine and materials science. mdpi.com The presence of the difluoroethyl group on the benzonitrile precursor ensures that this important fluorinated motif is incorporated directly into the resulting heterocyclic scaffold, a critical step in developing new bioactive compounds.

As an intermediate, this compound offers chemists a reliable method for introducing the 1,1-difluoroethylphenyl group into larger, functionally diverse molecules. The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. Each of these resulting functional groups serves as a handle for further synthetic modifications, including amide bond formation, alkylation, or connection to other molecular fragments. This versatility allows for the construction of a wide range of compounds where the electronic properties and metabolic stability conferred by the difluoroethyl group are strategically employed. nbinno.com Closely related structures, such as 3-Chloro-2-(difluoromethyl)benzonitrile, are also recognized as versatile building blocks in organic synthesis, highlighting the utility of this class of compounds. cymitquimica.com

Table 1: Synthetic Transformations of the Nitrile Group

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Potential Subsequent Reactions |

| Nitrile (-CN) | H₃O⁺, Heat | Carboxylic Acid (-COOH) | Amide coupling, Esterification |

| Nitrile (-CN) | H₂, Catalyst (e.g., Ni, Pd) or LiAlH₄ | Primary Amine (-CH₂NH₂) | Acylation, Alkylation, Schiff base formation |

| Nitrile (-CN) | NaN₃, NH₄Cl | Tetrazole | N-alkylation, Coordination chemistry |

Strategic Significance of the 1,1-Difluoroethyl Group in Molecular Design

The incorporation of fluorinated groups is a key strategy in drug design used to enhance biological and physicochemical properties. nih.gov The difluoromethyl group (CF₂H) and by extension the 1,1-difluoroethyl group (CF₂CH₃), are particularly significant as they can modulate the biological and physiological activity of a compound. nih.govresearchgate.net

Bioisosterism, the strategy of swapping functional groups with other groups that possess similar biological properties, is a well-established concept in drug design to improve potency and drug-like characteristics. nih.govresearchgate.netnih.gov The 1,1-difluoroethyl group, and particularly its core CF₂ moiety, serves as an effective bioisostere for several common functional groups. The difluoromethyl (CF₂H) group, for example, can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) moieties. nih.gov The C-F bonds can also impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores. chemrxiv.org This substitution can lead to improved target affinity and specificity while addressing issues of metabolic instability associated with the original functional groups.

Table 2: Bioisosteric Relationships of the Difluoromethylene Moiety

| Original Group | Bioisosteric Replacement | Key Property Mimicked | Reference |

| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Hydrogen bond donor | nih.gov |

| Thiol (-SH) | Difluoromethyl (-CF₂H) | Hydrogen bond donor, Size | nih.gov |

| Amine (-NH₂) | Difluoromethyl (-CF₂H) | Hydrogen bond donor | nih.gov |

| Ether (-O-) | Difluoromethylene (-CF₂-) | Lipophilic spacer | chemrxiv.org |

| Amide (-C(O)NH-) | Difluoroethyl (-CH₂CF₂H) | Stable polar group | chemrxiv.org |

The introduction of a 1,1-difluoroethyl group can profoundly alter a molecule's physicochemical profile. The high electronegativity of fluorine atoms often leads to a significant modulation of the local electronic environment. This can enhance binding interactions with biological targets. nih.gov Furthermore, replacing C-H bonds with C-F bonds can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. nih.govnih.gov The difluoroethyl group can also increase lipophilicity (fat-solubility), which can improve a molecule's ability to cross cell membranes and enhance its bioavailability. nbinno.comnih.gov The strategic placement of this group allows chemists to fine-tune these properties for a desired therapeutic outcome.

In complex chemical synthesis, protecting groups are employed to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during a synthetic sequence. jocpr.com While not a conventional protecting group in the sense of being readily removed to reveal the original functionality, the difluoromethyl group is strategically used to modify reactivity in a way that serves a similar purpose. The strong electron-withdrawing nature of the two fluorine atoms makes the hydrogen atom on the difluoromethyl group (in a R-CF₂H moiety) acidic. This allows for selective deprotonation to form a nucleophilic difluorinated carbanion (R-CF₂⁻). nih.gov This "masked nucleophile" can then react with various electrophiles, providing a route to construct benzylic difluoromethylene linkages (Ar-CF₂-R). nih.gov This strategy effectively uses the difluoromethyl group to direct the formation of new bonds at a specific site, a tactic that shares the strategic goals of protecting group chemistry—enabling selective transformations within a complex molecule.

Applications of Fluorinated Nitriles and Benzonitrile Derivatives in Materials Science

The unique combination of a polar nitrile group and electron-withdrawing fluorine atoms gives fluorinated nitriles and benzonitrile derivatives a distinct set of properties, including high thermal stability, specific dielectric characteristics, and unique electrochemical behavior. These attributes make them valuable components in the development of advanced functional materials for a range of high-performance applications. Their incorporation into electrolytes, polymers, and gas mixtures is driven by the need for materials that can operate under extreme conditions, such as high voltages, elevated temperatures, and high-intensity electrical fields.

Development of Electrolytes for High-Potential Energy Storage Systems

The push for higher energy density in lithium-ion batteries necessitates electrolytes that can remain stable at high working voltages. cip.com.cn Nitrile-based compounds are considered ideal candidates for these high-voltage systems due to their high dielectric constant and excellent oxidative stability. cip.com.cn Fluorination of these nitrile compounds further enhances their performance, addressing challenges like incompatibility with graphite and lithium metal anodes. cip.com.cn

Researchers have explored several strategies to optimize these electrolytes, including the use of fluorinated nitrile electrolytes. cip.com.cn For instance, a fluorinated nitrile compound, 3-(2,2,3,3,3-pentafluoropropoxy) propanenitrile (F5EON), has been successfully used as an electrolyte cosolvent for high-energy-density Lithium/fluorinated carbon (Li/CFx) batteries. acs.org This electrolyte formulation demonstrated weak solvation and excellent compatibility with the lithium metal anode. acs.orgacs.org Batteries using an optimized electrolyte of 1.0 M LiBF4 in F5EON/DME delivered a superior energy density of 1703 Wh·kg⁻¹ at a current density of 1000 mA·g⁻¹. acs.org This performance is attributed to an accelerated desolvation and diffusion kinetic process of Li+ ions and reduced charge-transfer resistance. acs.org

Furthermore, the development of all-fluorinated electrolytes shows promise for stabilizing high-energy-density cathodes, such as nickel-rich NMC811, at voltages as high as 4.7 V. ucl.ac.uk These electrolytes can significantly improve the cycling stability and Coulombic efficiency of lithium metal anodes, with efficiency remaining around 96%. ucl.ac.uk The use of fluorinated nitriles as the main solvents can lead to electrolytes that are not only non-flammable but also exhibit excellent stability for high-voltage lithium-ion batteries. researchgate.net

| Electrolyte System | Key Component | Achieved Energy Density / Efficiency | Reference Application |

| 1.0 M LiBF4 in F5EON/DME | 3-(2,2,3,3,3-pentafluoropropoxy) propanenitrile (F5EON) | 1703 Wh·kg⁻¹ @ 1000 mA·g⁻¹ | High-Energy-Density Li/CFx Batteries acs.org |

| All-Fluorinated Electrolyte | Fluorinated Solvents | ~96% Coulombic Efficiency | High-Voltage (4.7 V) NMC811 Cathodes ucl.ac.uk |

Incorporation into Polymers and Resins for Enhanced Thermal and Dielectric Properties

Benzonitrile derivatives are incorporated into polymer structures to enhance their thermal and dielectric properties, making them suitable for applications in electronics and energy storage. semanticscholar.org The nitrile group's high dipole moment contributes to a higher dielectric constant, while the stability of the benzene (B151609) ring and the carbon-fluorine bond in fluorinated derivatives provides excellent thermal resistance.

Polymethacrylates containing nitrile functional groups have been shown to exhibit high dielectric constants and relatively low loss factors. semanticscholar.org At room temperature, these polymers can display dielectric constant (ε'r) values above 9 and loss factors below 0.02, making them good candidates for energy storage applications. semanticscholar.org Thermogravimetric analysis of these polymers indicates thermal stability with initial decomposition temperatures above 250 °C. semanticscholar.org

In composite materials, polyarylene ether nitrile (PEN) serves as a high-performance polymer matrix. semanticscholar.org When combined with functionalized barium titanate (F-BaTiO3), the resulting flexible dielectric films show significantly improved properties. The introduction of 40 wt% of F-BaTiO3 particles can enhance the permittivity to 15.2 with a low loss tangent of 0.022 at 1 kHz. semanticscholar.org Furthermore, cross-linking the polymer matrix can increase the tensile strength by approximately 67% and improve the glass transition temperature by about 190 °C compared to the pure polymer film. semanticscholar.org These enhancements lead to a nearly 190% greater energy density in composite films filled with 30 wt% F-BaTiO3 particles compared to the pure cross-linked polymer film. semanticscholar.org

| Polymer System | Key Component | Dielectric Constant (ε') | Thermal Stability (Tg or Ti) | Key Enhancement |

| Polymethacrylates | Nitrile Groups | > 9 (@ 25 °C) | Ti > 250 °C | High dielectric constant, low loss semanticscholar.org |

| Cross-linked PEN/F-BaTiO3 | Polyarylene ether nitrile, BaTiO3 | 15.2 (@ 40 wt% filler) | Tg increased by ~190 °C | Enhanced permittivity and thermal stability semanticscholar.org |

| DVS-BCB Polymer Films | Divinylsiloxane-bis-benzocyclobutene | 2.65 (@ 1 MHz) | Tg > 350 °C | Low dielectric constant, high thermal stability researchgate.net |

Gas Mixtures for Arc Interruption in Switchgears (e.g., C4F7N/CO2)

In the high-voltage electrical industry, sulfur hexafluoride (SF6) has been the standard insulating and arc-quenching medium in switchgear. mdpi.com However, due to its high global warming potential, there is a significant research effort to find environmentally friendly alternatives. aip.org A mixture of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile (C4F7N), a fluorinated nitrile, and carbon dioxide (CO2) has emerged as a promising replacement. aip.org

The C4F7N/CO2 mixture exhibits excellent dielectric strength and arc-quenching capabilities. aip.org Studies have shown that the insulation performance of a 10% C4F7N/90% CO2 mixture can reach approximately 80% that of pure SF6 under the same conditions. mdpi.comresearchgate.net Increasing the C4F7N content to 20% can bring the breakdown voltage to about 95% of pure SF6. mdpi.com

The thermal decomposition of C4F7N/CO2 mixtures is a critical aspect of their application. The decomposition of a 6% C4F7N–94% CO2 mixture begins at around 350°C. theiet.org The by-products of thermal decomposition or electrical discharge include compounds such as C3F6, CO, CF4, C2F6, and CF3CN. aip.orgtheiet.org Understanding the decomposition characteristics is vital for monitoring the condition of the gas and ensuring the safe operation of the equipment. aip.org Analysis of different mixture ratios, such as 10%C4F7N/90%CO2 versus 15%C4F7N/85%CO2, helps in optimizing the gas composition for performance in circuit breakers, balancing factors like arc temperature and pressure dynamics during operation. mdpi.com

| Gas Mixture | Property | Comparison with Pure SF6 | Key Findings |

| 10% C4F7N / 90% CO2 | Breakdown Voltage | ~80% of SF6 | Considered a suitable and balanced mixture for application. mdpi.comresearchgate.net |

| 20% C4F7N / 80% CO2 | Breakdown Voltage | ~95% of SF6 | Demonstrates higher insulation strength with increased C4F7N content. mdpi.com |

| 6% C4F7N / 94% CO2 | Thermal Stability | N/A | Decomposition starts at approximately 350°C. theiet.org |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Environmentally Benign Synthetic Methodologies for Difluoroethylated Benzonitriles

The synthesis of difluoroethylated aromatic compounds is an area of active research, with a strong emphasis on developing methods that are not only efficient but also environmentally sustainable. Traditional methods for introducing fluorinated groups can often involve harsh reagents and produce significant waste. Therefore, future research is expected to focus on greener alternatives.

One promising avenue is the advancement of catalytic methods. For instance, the use of transition-metal catalysis, such as nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using inexpensive and abundant reagents like 1,1-difluoroethyl chloride, presents a significant step forward. researchgate.net Further research into optimizing these catalytic systems, perhaps by exploring different metals, ligands, and reaction conditions, could lead to even higher yields and broader substrate scopes.

Another area of focus is the development of late-stage fluorination strategies. These methods allow for the introduction of the difluoroethyl group at a later step in a synthetic sequence, which is highly desirable in complex molecule synthesis. Catalytic decarboxylative fluorination, which utilizes readily available carboxylic acids as precursors to generate difluoromethyl arenes, is a powerful tool in this regard. nih.govacs.org Expanding the scope of such reactions to include precursors for the 1,1-difluoroethyl group would be a valuable contribution.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. rsc.orgresearchgate.net This includes the use of less hazardous solvents, reducing energy consumption, and designing processes that minimize waste generation. researchgate.nete3s-conferences.org The development of one-pot syntheses and tandem reactions that combine multiple steps into a single, efficient process will also be a key research direction.

A summary of emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Features | Potential Advantages |

| Transition-Metal Catalysis | Utilizes catalysts like Nickel to couple aryl precursors with difluoroethylating agents. researchgate.net | High efficiency, potential for broad substrate scope. |

| Late-Stage Fluorination | Introduces the difluoroethyl group at a late stage of a multi-step synthesis. nih.govacs.org | Increased flexibility in the synthesis of complex molecules. |

| Green Chemistry Approaches | Employs environmentally friendly reagents, solvents, and conditions. rsc.orgresearchgate.netresearchgate.nete3s-conferences.org | Reduced environmental impact and increased safety. |

Exploration of Novel Reactivity and Cascade Transformations Involving the 1,1-Difluoroethylbenzonitrile Motif

The 1,1-difluoroethyl group can significantly influence the reactivity of the benzonitrile (B105546) core, opening up possibilities for novel chemical transformations. Future research will likely delve into understanding and exploiting this unique reactivity profile. The electron-withdrawing nature of the difluoroethyl group can activate the aromatic ring for certain reactions and influence the regioselectivity of others.

A key area of exploration will be the development of cascade reactions. These are multi-step reactions where the product of one step becomes the substrate for the next, all occurring in a single pot. Cascade processes initiated by the unique reactivity of gem-difluoroalkyl groups can lead to the rapid construction of complex molecular architectures. rsc.orgresearchgate.net For example, the fluorine-induced polarization of a double bond in a related system can direct regioselective difunctionalization in a cascade sequence. nih.gov Investigating similar cascade reactions starting from 3-(1,1-difluoroethyl)benzonitrile or its derivatives could lead to the synthesis of novel heterocyclic and polycyclic compounds.

The radical functionalization of molecules containing gem-difluoroalkyl groups is another promising research direction. purdue.edu Radical addition reactions can circumvent certain challenges associated with ionic pathways, such as β-fluoride elimination. purdue.edu Exploring the radical-mediated transformations of the 1,1-difluoroethylbenzonitrile motif could provide access to a new range of functionalized products.

The table below highlights potential areas of reactivity exploration:

| Reactivity Type | Description | Potential Outcomes |

| Cascade Reactions | Multi-step, one-pot transformations initiated by the difluoroethyl group's electronic effects. rsc.orgresearchgate.net | Rapid synthesis of complex heterocyclic and polycyclic structures. |

| Radical Functionalization | Transformations involving radical intermediates to overcome challenges of ionic pathways. purdue.edu | Access to novel functionalized derivatives. |

| Directed C-H Functionalization | Utilizing the difluoroethyl group to direct the selective functionalization of C-H bonds on the aromatic ring. | Efficient and atom-economical synthesis of substituted benzonitriles. |

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction in Fluorine Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, and its role in the study of fluorinated compounds is expected to grow. Advanced computational modeling can provide deep insights into reaction mechanisms and guide the design of new molecules with desired properties.

For mechanistic prediction, techniques like Density Functional Theory (DFT) are being used to study the intricacies of fluorination reactions. rsc.orgnih.govresearchgate.netdntb.gov.ua These calculations can help elucidate transition states, reaction pathways, and the role of catalysts, providing a theoretical framework to understand and optimize experimental conditions. nih.gov For example, computational studies have been instrumental in understanding the mechanism of electrophilic fluorination with reagents like Selectfluor. researchgate.netnih.gov Applying these methods to reactions involving the 1,1-difluoroethylbenzonitrile motif will be crucial for developing new synthetic strategies.

Key computational approaches are summarized in the table below:

| Computational Approach | Application | Impact |

| Density Functional Theory (DFT) | Mechanistic prediction of fluorination and functionalization reactions. rsc.orgnih.govresearchgate.netdntb.gov.ua | Deeper understanding of reaction pathways, enabling optimization of synthetic methods. |

| Artificial Intelligence (AI) and Machine Learning | De novo design of novel fluorinated molecules with desired properties. nih.govfrontiersin.orgresearchgate.netnih.govtue.nl | Accelerated discovery of new drugs and advanced materials. |

| Molecular Dynamics Simulations | Studying the conformational behavior and interactions of difluoroethylated molecules in different environments. | Insights into the structure-property relationships of materials and biological interactions. |

Expanding the Scope of Synthetic Applications in Advanced Materials and Specialized Chemical Production

The unique properties conferred by the 1,1-difluoroethyl group, such as increased polarity, metabolic stability, and altered lipophilicity, make this compound and related compounds attractive building blocks for advanced materials and specialized chemicals. nih.gov

One significant area of application is in the field of liquid crystals. researchgate.netrsc.orgresearchgate.net The introduction of fluorine atoms into liquid crystal molecules can have a profound impact on their physical properties, including dielectric anisotropy, optical anisotropy, and viscosity. rsc.orgresearchgate.net The 1,1-difluoroethyl group, with its specific steric and electronic profile, could be incorporated into liquid crystal designs to fine-tune these properties for next-generation display technologies. nih.govtandfonline.com

In the realm of polymers and advanced materials, the incorporation of gem-difluoroalkyl groups can enhance properties such as thermal stability, chemical resistance, and specific surface interactions. agcchem.com Research into the synthesis of polymers derived from or containing the this compound unit could lead to the development of new high-performance materials for a variety of applications, from electronics to protective coatings.

Furthermore, in the production of specialized chemicals, this compound can serve as a key intermediate for the synthesis of more complex molecules with tailored functionalities. synhet.com Its unique combination of a nitrile group, which can be converted into various other functional groups, and the difluoroethyl moiety makes it a versatile platform for creating a diverse range of specialty chemicals for the pharmaceutical, agrochemical, and electronics industries.

Potential application areas are outlined in the table below:

| Application Area | Role of the 1,1-Difluoroethylbenzonitrile Motif | Potential Products |

| Liquid Crystals | A building block to create novel liquid crystal molecules with tailored properties. researchgate.netrsc.orgresearchgate.netnih.govtandfonline.com | Advanced liquid crystal displays with improved performance. |

| Advanced Polymers | A monomer or additive to enhance the thermal and chemical stability of polymers. agcchem.com | High-performance plastics, coatings, and membranes. |

| Specialty Chemicals | A versatile intermediate for the synthesis of complex functional molecules. synhet.com | Active ingredients for pharmaceuticals and agrochemicals, components for electronic materials. |

Q & A

Q. What are the common synthetic routes for preparing 3-(1,1-Difluoroethyl)benzonitrile, and what factors influence the choice of reaction conditions?

- Methodological Answer : Synthesis typically involves fluorination of a pre-functionalized benzonitrile precursor. Key routes include:

- Nucleophilic substitution : Reacting 3-(bromoethyl)benzonitrile with a fluorinating agent (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) impact yield due to sensitivity of the fluorinating agent to moisture .

- Cross-coupling : Suzuki-Miyaura coupling using a boronic ester containing the difluoroethyl group. Catalyst systems (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) must be optimized to avoid side reactions .

Critical factors include steric hindrance from the benzonitrile group, reaction time (12–24 hours), and post-synthesis purification via column chromatography or recrystallization.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : The difluoroethyl group (-CF₂CH₃) shows a quintet in ¹⁹F NMR (δ -110 to -120 ppm) and a triplet of quartets in ¹H NMR (δ 1.5–2.0 ppm for CH₃). The aromatic protons (benzonitrile) appear as a multiplet (δ 7.5–8.5 ppm) .

- IR Spectroscopy : The nitrile group exhibits a strong C≡N stretch at ~2230 cm⁻¹. C-F stretches (1050–1250 cm⁻¹) confirm fluorination .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 181.06 (C₉H₇F₂N).

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scaling fluorination reactions introduces risks of exothermic decomposition and HF release. Mitigation strategies include:

- Flow Chemistry : Continuous flow reactors reduce thermal runaway risks by improving heat dissipation .

- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and minimizes byproducts .

- Waste Management : Neutralization of HF byproducts with CaCO₃ or KOH is critical for safety .

Q. How do electronic effects of the difluoroethyl group influence the reactivity of this compound in further functionalization?

- Methodological Answer : The electron-withdrawing -CF₂CH₃ group:

- Deactivates the aromatic ring , directing electrophilic substitution to the meta position relative to the nitrile.

- Enhances stability of intermediates in SNAr reactions but reduces nucleophilicity. Computational studies (DFT) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets can predict regioselectivity .

Experimental validation involves competitive reactions with nitrobenzene derivatives under controlled conditions .

Q. What computational approaches predict the electronic properties and non-linear optical (NLO) behavior of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute dipole moment, polarizability, and hyperpolarizability. Compare with experimental UV-Vis spectra (λmax ~270 nm) .

- NLO Predictions : Use CAM-B3LYP to evaluate β (first hyperpolarizability). The nitrile and fluorine groups enhance β values, making the compound a candidate for photonic materials .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing -CF₂CH₃ with -CH₂CF₃) and assay binding affinity to targets (e.g., kinases or GPCRs) .

- Meta-Analysis : Use tools like REAXYS to collate data on similar benzonitriles. Apply multivariate regression to identify structural descriptors (e.g., LogP, PSA) correlating with activity .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB studies) to validate binding modes and explain activity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.